N-(2,6-Difluoropyridin-3-yl)-3-ethenylsulfonylpropanamide
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Description
“N-(2,6-Difluoropyridin-3-yl)-3-ethenylsulfonylpropanamide” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one CH replaced by nitrogen . The compound also contains two fluorine atoms attached to the pyridine ring, an ethenylsulfonyl group, and a propanamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring, the introduction of the fluorine atoms, and the attachment of the ethenylsulfonyl and propanamide groups. Fluoropyridines can be synthesized using a variety of methods, including the Balz-Schiemann reaction and the Umemoto reaction .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyridine ring, the fluorine atoms, and the other functional groups. Pyridine is a basic compound and can undergo a variety of reactions. The presence of the fluorine atoms would likely make the compound more electrophilic .Safety and Hazards
Properties
IUPAC Name |
N-(2,6-difluoropyridin-3-yl)-3-ethenylsulfonylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2N2O3S/c1-2-18(16,17)6-5-9(15)13-7-3-4-8(11)14-10(7)12/h2-4H,1,5-6H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGROWLVACLOVEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)CCC(=O)NC1=C(N=C(C=C1)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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